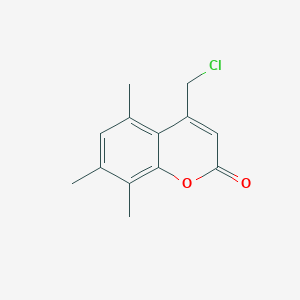
2-(Furan-2-yl)-1,3-diphénylimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-yl)-1,3-diphenylimidazolidine is a heterocyclic organic compound that features a furan ring fused with an imidazolidine ring, which is further substituted with two phenyl groups
Applications De Recherche Scientifique
2-(Furan-2-yl)-1,3-diphenylimidazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various organic reactions.
Mécanisme D'action
Target of Action
Furan and imidazolidine derivatives have been found to interact with various biological targets. For instance, furan derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects . .
Biochemical Pathways
Furan derivatives have been found to affect various biochemical pathways, depending on their specific structures and targets .
Result of Action
Furan derivatives have been found to have various effects at the molecular and cellular level, depending on their specific structures and targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)-1,3-diphenylimidazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of furan-2-carbaldehyde with 1,2-diphenylethylenediamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Furan-2-yl)-1,3-diphenylimidazolidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated phenyl derivatives.
Comparaison Avec Des Composés Similaires
- 2-(Furan-2-yl)-1,3-diphenylimidazoline
- 2-(Furan-2-yl)-1,3-diphenylimidazole
- 2-(Furan-2-yl)-1,3-diphenylimidazolidinone
Uniqueness: 2-(Furan-2-yl)-1,3-diphenylimidazolidine is unique due to its specific combination of a furan ring with an imidazolidine ring and two phenyl groups. This structure imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the furan ring enhances its potential for various chemical transformations, while the imidazolidine ring contributes to its stability and biological interactions.
Propriétés
IUPAC Name |
2-(furan-2-yl)-1,3-diphenylimidazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-3-8-16(9-4-1)20-13-14-21(17-10-5-2-6-11-17)19(20)18-12-7-15-22-18/h1-12,15,19H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKPIWBVFHMQMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350495 |
Source


|
| Record name | 2-(Furan-2-yl)-1,3-diphenylimidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94378-00-4 |
Source


|
| Record name | 2-(Furan-2-yl)-1,3-diphenylimidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)


![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)



![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B1298347.png)

![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)



![7-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298365.png)
